1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one
Description
1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one is an acetophenone derivative featuring a fluorine substituent at the 3-position and an oxetan-3-yloxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₁FO₃ (MW: 210.20 g/mol). The fluorine atom enhances electron-withdrawing effects, influencing electronic distribution on the aromatic ring, while the oxetane ether contributes to solubility and bioavailability compared to bulkier substituents like benzyl or piperazine groups .
This compound has been utilized as an intermediate in synthesizing pyrazolo[3,4-d]pyrimidin derivatives, highlighting its role in drug discovery . Its structural uniqueness lies in the combination of a compact oxetane ring and fluorine, which may optimize pharmacokinetic properties such as metabolic resistance and membrane permeability.
Properties
IUPAC Name |
1-[3-fluoro-4-(oxetan-3-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-7(13)8-2-3-11(10(12)4-8)15-9-5-14-6-9/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDARKYAPMNKJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2COC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one typically involves the formation of the oxetane ring followed by the introduction of the fluoro-substituted phenyl group. One common method includes the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through various cyclization strategies, such as intramolecular etherification or epoxide ring opening and closing .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale production may require the development of robust and scalable methods to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoro-substituted phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The oxetane ring and fluoro-substituted phenyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Steric Effects : The oxetane’s small size reduces steric hindrance relative to morpholine or piperazine derivatives (), favoring interactions in enzyme-binding pockets .
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, contrasting with electron-donating groups like methoxy () or sulfoximine (), which alter reactivity in electrophilic substitutions .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
- Melting Points : Piperazine-containing derivatives () exhibit higher melting points (>150°C) due to hydrogen bonding and molecular rigidity, whereas smaller ethers (e.g., oxetane) may have lower values .
- Stability : Oxetanes are more reactive than oxolanes (tetrahydrofuran) due to ring strain but more stable than esters or amides .
Biological Activity
1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one, with the CAS number 1594541-26-0, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a fluoro-substituted phenyl group linked to an oxetane moiety, which contributes to its biological properties. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-[3-fluoro-4-(oxetan-3-yloxy)phenyl]ethanone |
| Molecular Formula | C11H11FO3 |
| Molecular Weight | 210.20 g/mol |
| InChI Key | LDARKYAPMNKJFD-UHFFFAOYSA-N |
The biological activity of 1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one is attributed to its interactions with various molecular targets. The oxetane ring enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. This compound may interact with enzymes and receptors involved in critical cellular pathways, leading to diverse biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxetane rings can demonstrate antibacterial and antifungal activities. Specifically, compounds with the oxetane moiety have been tested against various pathogens, showing promising results in inhibiting bacterial growth.
Case Study:
A study conducted by Dhumal et al. (2016) explored the antimicrobial activity of oxetane derivatives, revealing that certain compounds exhibited strong inhibition against Mycobacterium bovis BCG . The mechanism involved the inhibition of key enzymes in the fatty acid biosynthesis pathway.
Anticancer Activity
Preliminary studies suggest potential anticancer properties for 1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one. The structural characteristics may allow it to interfere with cancer cell proliferation by targeting specific signaling pathways.
Research Findings:
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . Further research is needed to elucidate the specific pathways influenced by this compound.
Other Therapeutic Effects
Additionally, the compound may exhibit anti-inflammatory and analgesic effects based on its structural analogy with known bioactive molecules. Compounds with oxetane rings have been reported to modulate inflammatory responses and pain perception in various animal models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one, it is useful to compare it with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Activities |
|---|---|---|---|
| 1-[3-Fluoro-4-(oxetan-3-yloxy)phenyl]ethan-1-one | Moderate | Potential | Anti-inflammatory |
| 1-(4-Fluorophenoxy)phenyl ethanone | High | Moderate | Analgesic |
| 2-Amino-1,3,4-Oxadiazole Derivatives | High | High | Antiviral |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
